

The Discovery and Initial Characterization of Hemopressin: A Technical Guide

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Compound of Interest		
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Introduction

The endocannabinoid system, a crucial regulator of numerous physiological processes, was traditionally thought to be modulated exclusively by lipid-based endogenous ligands. This paradigm was challenged with the discovery of hemopressin, the first identified peptide modulator of cannabinoid receptors.[1][2] Hemopressin, a nine-amino-acid peptide derived from the α-chain of hemoglobin, was initially isolated from rat brain extracts.[3][4][5] Subsequent research has revealed a family of related peptides with varying lengths and distinct pharmacological profiles, sparking significant interest in their therapeutic potential.[2][6] This technical guide provides an in-depth overview of the discovery, initial biochemical and pharmacological characterization, and signaling pathways of hemopressin and its derivatives, intended for researchers, scientists, and professionals in drug development.

Discovery and Structural Identification

Hemopressin was first identified in rat brain extracts through a substrate-capture assay using catalytically inactive peptidases.[1][4] The originally isolated peptide, with the amino acid sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH) in rats and Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His (PVNFKLLSH) in humans and mice, is a fragment of the hemoglobin α -chain.[1][7]

However, further investigations using less harsh extraction methods and advanced mass spectrometry techniques suggested that the nonapeptide hemopressin might be an artifact of the initial hot acid extraction process.[1][3] These studies identified longer, N-terminally



extended forms of hemopressin as the more likely endogenous peptides in the brain.[1][4] These include RVD-hemopressin (RVD-Hp α) and VD-hemopressin (VD-Hp α).[1] Additionally, a related peptide derived from the β -chain of hemoglobin, termed VD-Hp β , has also been identified.[1]

Table 1: Amino Acid Sequences of Key Hemopressin-

Related Peptides

Peptide Name	Abbreviation	Amino Acid Sequence	Source
Hemopressin (rat)	Нр	PVNFKFLSH	α-chain of Hemoglobin[3][4]
Hemopressin (human, mouse)	Нр	PVNFKLLSH	α-chain of Hemoglobin[1][7]
RVD-Hemopressin α	RVD-Hpα / Pepcan-12	Arg-Val-Asp-Pro-Val- Asn-Phe-Lys-Leu-Leu- Ser-His	α-chain of Hemoglobin[1][8]
VD-Hemopressin α	VD-Hpα / Pepcan-11	Val-Asp-Pro-Val-Asn- Phe-Lys-Leu-Leu-Ser- His	α-chain of Hemoglobin[1][8]
VD-Hemopressin β	VD-Нрβ	VDPENFRLLCNM	β-chain of Hemoglobin[1]

Biochemical Characterization

The initial characterization of hemopressin focused on its interaction with cannabinoid receptors and its metabolic stability.

Receptor Binding Affinity

Hemopressin was found to be a selective ligand for the cannabinoid type 1 (CB1) receptor.[9] [10] Competitive binding assays using striatal membranes, which are rich in CB1 receptors, demonstrated that hemopressin can displace the radiolabeled CB1 antagonist [3H]SR141716 with high affinity.[10]



Table 2: Quantitative Data for Hemopressin and Related

Peptides

Peptides Parameter	Peptide	Value	Experimental System
Binding Affinity (EC50)	Hemopressin	0.35 nM	CB1 Receptor Binding[4]
Inhibition Constant (Ki)	Hemopressin	27.76 μΜ	Endopeptidase 24.15 (ep24.15)[11]
Hemopressin	3.43 μΜ	Neurolysin (ep24.16) [11]	
Hemopressin	1.87 μΜ	Angiotensin- Converting Enzyme (ACE)[11]	_
Tissue Concentration	RVD-Hpα	~4 pmol/g	Swiss mouse brain[1]
RVD-Hpα	~92 pmol/g	Mouse brain[2]	
RVD-Hpα	~50 pmol/g	Swiss mouse liver[1]	-
RVD-Hpα	~10 pmol/g	Swiss mouse kidneys[1]	-
RVD-Hpα	~100 pmol/g	Swiss mouse spleen[1]	-
RVD-Hpα	~60 pmol/g	Swiss mouse adrenals[1]	

In Vivo Effects on Food Intake

Hemopressin was shown to decrease food intake in a dose-dependent manner when administered both centrally and systemically to rats and mice.[1][5][12] This anorectic effect was demonstrated to be mediated through the CB1 receptor, as it was absent in CB1 receptor knockout mice.[5][12]



Table 3: Effect of Hemopressin on Food Intake in Mice

Administration Route	Dose	Effect on Food Intake
Intracerebroventricular	10 nmol/animal	Significant decrease at 1, 2, and 4 hours post-injection[5] [12]
Intraperitoneal	500 nmol/kg	Significant decrease at 1 and 2 hours post-injection in obese ob/ob mice[5]

Experimental Protocols

The characterization of hemopressin has relied on a variety of established biochemical and pharmacological assays.

Peptide Identification and Extraction

- Initial Discovery (Enzyme-Substrate Capture): Hemopressin was originally isolated from rat brain peptide extracts using inactive mutant forms of endopeptidase 24.15 and neurolysin as a "substrate-capture" technique.[1][13]
- Endogenous Peptide Profiling (LC-MS/MS): To identify the naturally occurring forms, mouse brain extracts were analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] This method led to the identification of the N-terminally extended peptides, RVD-Hpα and VD-Hpα.[1]

Receptor Binding Assays

- Radioligand Displacement Assay: To determine the binding affinity of hemopressin for the CB1 receptor, competitive binding assays were performed using rat striatal membranes.
 - Membranes (10 μg) were incubated with a fixed concentration of the radiolabeled CB1 antagonist [3H]SR141716 (e.g., 3 nM).[13]
 - Increasing concentrations of unlabeled hemopressin, the reference antagonist SR141716,
 or a scrambled peptide were added to the incubation mixture.



- After incubation, bound and free radioligand were separated by filtration.
- The amount of bound radioactivity was quantified by liquid scintillation counting.
- The concentration of the competing ligand that displaces 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the binding affinity.

Functional Assays for Receptor Signaling

- [35S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor.
 - Cell membranes expressing the CB1 receptor were incubated with the CB1 agonist HU 210 in the presence or absence of hemopressin.[9][10]
 - The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the activated Gα subunit was measured.
 - An increase in [35S]GTPyS binding indicates receptor agonism, while a blockade of agonist-induced binding indicates antagonism. Hemopressin was shown to block agonistinduced increases in GTPyS binding.[9][10]
- Adenylyl Cyclase Activity Assay: The CB1 receptor is a Gi/o-coupled receptor, and its
 activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular
 cyclic AMP (cAMP) levels.[9]
 - Cells or membranes expressing CB1 receptors were treated with an agonist (e.g., HU-210) with or without hemopressin.[9][10]
 - Adenylyl cyclase activity was stimulated with forskolin.
 - The production of cAMP was measured, typically using an immunoassay.
 - Hemopressin was found to block the agonist-mediated decrease in adenylyl cyclase activity.[9][10]
- MAPK Phosphorylation Assay: The activation of the CB1 receptor can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPK), such as



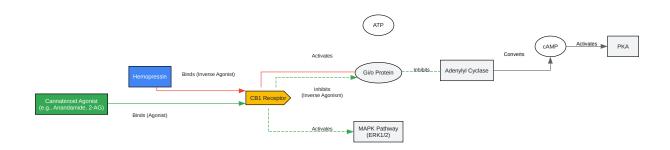
ERK1/2.

- HEK-293 cells expressing CB1 receptors were treated with the agonist HU-210 in the absence or presence of hemopressin.[10]
- Cell lysates were collected, and the levels of phosphorylated ERK1/2 were determined by Western blotting using phospho-specific antibodies.
- Hemopressin was shown to block the agonist-induced increase in ERK1/2 phosphorylation.[10]

Signaling Pathways and Mechanism of Action

The initial characterization of hemopressin established it as a selective inverse agonist of the CB1 receptor.[4][9] This means that it not only blocks the action of CB1 agonists but also reduces the constitutive activity of the receptor.[9][13] In contrast, the N-terminally extended peptides, RVD-Hpα and VD-Hpα, have been shown to act as CB1 receptor agonists or allosteric modulators, highlighting the functional diversity within this peptide family.[1][2][14]

The signaling cascade initiated by hemopressin binding to the CB1 receptor involves the inhibition of downstream effector pathways typically activated by cannabinoid agonists.

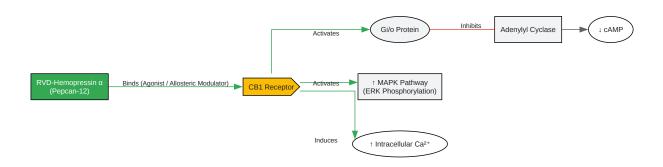


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Caption: Hemopressin acts as a CB1 inverse agonist, blocking agonist-induced signaling.

The discovery of RVD-Hp α and VD-Hp α as CB1 agonists or allosteric modulators adds another layer of complexity to the signaling of this peptide family.[1][2][14] These peptides can activate the CB1 receptor, leading to downstream effects such as increased intracellular calcium and ERK phosphorylation.[15]



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Caption: RVD-Hpa acts as a CB1 agonist/modulator, activating downstream signaling.

Conclusion

The discovery of hemopressin and its N-terminally extended derivatives has significantly expanded our understanding of the endocannabinoid system, demonstrating that peptide-based modulators play a role in its complex regulation. The original nonapeptide, hemopressin, is now largely considered an artifact of extraction, with the longer forms, such as RVD-hemopressin, being the physiologically relevant endogenous ligands.[1][3] The distinct pharmacological profiles of these peptides, ranging from inverse agonism to agonism and allosteric modulation, suggest a sophisticated mechanism for fine-tuning cannabinoid receptor activity.[1][2][9] This diversity presents exciting opportunities for the development of novel therapeutics targeting the endocannabinoid system with potentially greater specificity and fewer side effects than existing lipid-based or synthetic modulators.[4][16] Further research into



the biosynthesis, degradation, and precise physiological roles of the various hemopressin peptides will be critical to fully harnessing their therapeutic potential.

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